(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide
CAS No.: 681269-76-1
Cat. No.: VC6484051
Molecular Formula: C23H21N3O3S
Molecular Weight: 419.5
* For research use only. Not for human or veterinary use.
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide - 681269-76-1](/images/structure/VC6484051.png)
Specification
CAS No. | 681269-76-1 |
---|---|
Molecular Formula | C23H21N3O3S |
Molecular Weight | 419.5 |
IUPAC Name | (Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide |
Standard InChI | InChI=1S/C23H21N3O3S/c1-14-3-6-17(9-15(14)2)26-23(18-11-30-12-19(18)25-26)24-22(27)8-5-16-4-7-20-21(10-16)29-13-28-20/h3-10H,11-13H2,1-2H3,(H,24,27)/b8-5- |
Standard InChI Key | ZEALJEHYUHRFEY-YVMONPNESA-N |
SMILES | CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C=CC4=CC5=C(C=C4)OCO5)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula, C₂₃H₂₁N₃O₃S, reflects a hybrid structure integrating multiple pharmacophoric elements. Key components include:
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A thieno[3,4-c]pyrazole moiety, a bicyclic system combining thiophene and pyrazole rings.
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A 3,4-dimethylphenyl substituent at the pyrazole’s 2-position, enhancing lipophilicity.
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A (Z)-acrylamide linker connecting the thienopyrazole to a benzo[d] dioxol-5-yl group, which contributes electron-rich aromaticity .
The stereochemistry of the acrylamide double bond (Z-configuration) is critical for molecular conformation and potential target interactions.
Table 1: Key Physicochemical Properties
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, as inferred from analogous thienopyrazole derivatives . A plausible route includes:
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Formation of the thieno[3,4-c]pyrazole core: Cyclization of 3-[(2-arylhydrazino)methylene]thiophene-2,4(3H,5H)-diones under acidic conditions .
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Introduction of the 3,4-dimethylphenyl group: Nucleophilic substitution or coupling reactions at the pyrazole’s 2-position.
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Acrylamide conjugation: Knoevenagel condensation or peptide coupling to attach the benzo[d] dioxol-5-yl-acrylamide side chain .
Critical Reaction Parameters
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Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) are preferred for cyclization and coupling steps to enhance reaction kinetics.
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Catalysts: Palladium-based catalysts may facilitate cross-coupling reactions, though specific details remain undisclosed in available literature.
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Temperature Control: Exothermic steps, such as cyclization, require precise thermal regulation (60–80°C) to prevent side reactions .
Table 2: Hypothetical Synthesis Conditions
Step | Conditions | Yield Optimization Factors |
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Core Cyclization | HCl (cat.), EtOH, reflux | pH control, reaction time |
Aryl Group Attachment | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Catalyst loading |
Acrylamide Conjugation | EDC/HOBt, CH₂Cl₂, rt | Stoichiometric ratios |
Compound | Activity | IC₅₀/EC₅₀ | Target |
---|---|---|---|
4-Fluorophenyl derivative | Anti-inflammatory | 12 μM | COX-2 |
Target Compound (Hypothetical) | MAO inhibition (predicted) | N/A | MAO-B |
Research Gaps and Future Directions
Unresolved Questions
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Solubility and Bioavailability: No data exist on aqueous solubility, logP, or membrane permeability.
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Target Identification: Computational docking studies are needed to predict binding affinities for MAO or cannabinoid receptors.
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In Vivo Efficacy: Animal models of inflammation or neurodegeneration could validate hypothesized activities.
Recommended Studies
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Surface Plasmon Resonance (SPR): To quantify binding kinetics with putative targets.
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ADME-Tox Profiling: Assess metabolic stability and cytotoxicity in hepatic microsomes.
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X-ray Crystallography: Resolve the three-dimensional structure to guide SAR optimization.
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